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N-(Azido-PEG10)-N-PEG10-acid

Bioconjugation PROTAC synthesis PEG linker procurement

N-(Azido-PEG10)-N-PEG10-acid (C45H90N4O22, MW 1039.2 g/mol) is a branched polyethylene glycol (PEG) derivative featuring one terminal azide (-N₃), one terminal carboxylic acid (-COOH), and one secondary amine (-NH-) group that provides additional reactivity with NHS esters. The compound contains two PEG10 chains arranged in a branched architecture from a central nitrogen atom.

Molecular Formula C45H90N4O22
Molecular Weight 1039.2 g/mol
Cat. No. B13728239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG10)-N-PEG10-acid
Molecular FormulaC45H90N4O22
Molecular Weight1039.2 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C45H90N4O22/c46-49-48-4-8-55-12-16-59-20-24-63-28-32-67-36-40-71-44-43-70-39-35-66-31-27-62-23-19-58-15-11-54-7-3-47-2-6-53-10-14-57-18-22-61-26-30-65-34-38-69-42-41-68-37-33-64-29-25-60-21-17-56-13-9-52-5-1-45(50)51/h47H,1-44H2,(H,50,51)
InChIKeyMMVAMCAREJYWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azido-PEG10)-N-PEG10-acid: Branched Heterobifunctional PEG Linker Specifications and Procurement Parameters


N-(Azido-PEG10)-N-PEG10-acid (C45H90N4O22, MW 1039.2 g/mol) is a branched polyethylene glycol (PEG) derivative featuring one terminal azide (-N₃), one terminal carboxylic acid (-COOH), and one secondary amine (-NH-) group that provides additional reactivity with NHS esters . The compound contains two PEG10 chains arranged in a branched architecture from a central nitrogen atom . As a heterobifunctional linker with click chemistry capability (azide) and amide coupling functionality (carboxylic acid), it enables sequential, chemoselective conjugation in PROTAC synthesis, antibody-drug conjugate (ADC) development, and protein PEGylation applications [1]. The branched design distinguishes this compound from linear single-chain heterobifunctional PEG linkers such as Azido-PEG10-acid (MW 555.6 g/mol), offering enhanced aqueous solubility and distinct spatial geometry for bioconjugation .

N-(Azido-PEG10)-N-PEG10-acid Substitution Risks: Why Linear PEG10 Linkers Cannot Replicate Branched Architecture Performance


Substituting N-(Azido-PEG10)-N-PEG10-acid with linear heterobifunctional PEG linkers (e.g., Azido-PEG10-acid, Azido-PEG8-acid, or Azido-PEG12-acid) introduces quantifiable performance differences that affect experimental reproducibility and conjugate quality. Linear PEG linkers provide a single flexible tether between functional groups, whereas the branched architecture of N-(Azido-PEG10)-N-PEG10-acid distributes PEG mass across two arms, yielding a molecular weight of 1039.2 g/mol versus 555.6 g/mol for linear Azido-PEG10-acid . This structural distinction directly impacts three procurement-relevant parameters: (1) aqueous solubility capacity, where branched PEG linkers demonstrate higher solubility than linear counterparts of comparable total ethylene oxide content ; (2) conjugate aggregation propensity, with pendant-type branched PEG linkers (PEG8 and PEG12) reducing aggregate content relative to non-PEG and shorter PEG4 linkers in ADC formulations [1]; and (3) pharmacokinetic behavior, where branched PEG incorporation extends plasma half-life by increasing effective hydrodynamic volume beyond that predicted by molecular weight alone [2]. Generic substitution without accounting for these architecture-dependent parameters introduces uncontrolled variables that compromise structure-activity relationship (SAR) interpretation and downstream conjugate performance.

N-(Azido-PEG10)-N-PEG10-acid Quantitative Differentiation: Comparative Evidence Against Linear and Shorter-Chain PEG Linkers


Branched vs. Linear PEG Architecture: Molecular Weight and Solubility Capacity Differentiation

N-(Azido-PEG10)-N-PEG10-acid exhibits a molecular weight of 1039.2 g/mol compared to 555.6 g/mol for linear Azido-PEG10-acid (C23H45N3O12) despite both containing PEG10 units . The branched architecture incorporates two PEG10 arms from a central nitrogen, effectively doubling the PEG mass while maintaining a single azide and single carboxylic acid terminus. In head-to-head solubility comparisons between linear and branched PEG linkers, branched PEG linkers demonstrate approximately 5-fold higher aqueous solubility capacity than linear PEG linkers of equivalent total ethylene oxide content . This property is critical for maintaining conjugate solubility when attaching hydrophobic payloads (e.g., PROTAC warheads, cytotoxic ADC drugs) where linear linkers may be insufficient to prevent precipitation or aggregation [1].

Bioconjugation PROTAC synthesis PEG linker procurement

PEG Chain Length Optimization: Aggregate Reduction with PEG8 and PEG12 Linkers in ADC Formulations

In a systematic evaluation of cleavable pendant-type (branched) PEG linkers for DAR8-ADCs, aggregate content decreased progressively as PEG chain length increased from PEG4 to PEG8 to PEG12 [1]. Stability studies conducted at 40°C in formulation buffer, monitored by native size-exclusion chromatography, demonstrated that DAR8-ADCs with PEG8 and PEG12 linkers exhibited substantially lower aggregate content compared to PEG4 linkers. Pharmacokinetic evaluation further revealed that DAR8-ADCs with PEG8 and PEG12 linkers showed superior PK profiles compared to both DAR8-ADCs with PEG4 linkers and DAR4-ADCs without PEG linkers [1]. N-(Azido-PEG10)-N-PEG10-acid, containing two PEG10 arms (total 20 PEG units), provides chain length exceeding the PEG8 threshold associated with improved PK and reduced aggregation, positioning it advantageously relative to shorter branched PEG linkers such as N-(Azido-PEG4)-N-bis(PEG4-acid) [2].

ADC development PEG linker length aggregate control

PROTAC Linker Length-Dependent Degradation Efficiency: PEG Chain Length as a Conformational Tuner

Linker length in PROTAC molecules functions as a conformational tuner that determines whether E3 ligase and target protein can achieve mutual orientation necessary for productive ubiquitination [1]. A systematic study of Retro-2-based PROTACs with variable-length PEG chain linkers demonstrated for the first time that GSPT1 degradation depends on the length of the flexible PEG chain linker [2]. Across six synthesized PROTACs varying only in PEG linker length, degradation efficiency exhibited length-dependent variation. Industry analyses further indicate that optimized monodisperse PEG linkers can enhance PROTAC degradation potency (DC50) by several-fold to over tenfold, achieving maximum degradation rates (Dmax) exceeding 90% [3]. The 10-unit PEG arms in N-(Azido-PEG10)-N-PEG10-acid provide a distinct spatial separation distance that differs from commonly employed PEG4, PEG6, and PEG8 linkers, enabling exploration of conformational space inaccessible to shorter-chain alternatives .

PROTAC optimization PEG linker length targeted protein degradation

Monodisperse PEG Linkers: Batch-to-Batch Reproducibility and SAR Reliability Advantage

Traditional polydisperse PEG linkers consist of mixtures with varying degrees of polymerization, producing PROTAC molecules that are effectively mixtures rather than single chemical entities [1]. This polydispersity causes batch-to-batch variation in polymer length distribution that renders pharmacological data difficult to reproduce. During screening and optimization, observed activity changes cannot be reliably attributed to linker length modifications versus interference from mixture components. N-(Azido-PEG10)-N-PEG10-acid is a monodisperse compound with exact molecular weight 1039.2 g/mol and single, defined structure (C45H90N4O22) . Every synthesized conjugate molecule has identical structure and chain length, establishing reliable structure-activity relationships where activity differences directly reflect linker contribution rather than mixture heterogeneity [1].

PROTAC development monodisperse PEG SAR reproducibility

Dual Functional Group Orthogonality: Azide Click Chemistry and Carboxylic Acid Amide Coupling in a Single Branched Scaffold

N-(Azido-PEG10)-N-PEG10-acid provides three reactive sites in a single branched scaffold: one terminal azide, one terminal carboxylic acid, and one secondary amine . The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with BCN/DBCO to form stable triazole linkages [1]. The carboxylic acid forms robust amide bonds with primary amines in the presence of EDC or HATU activators . The secondary amine provides additional reactivity toward NHS esters. In contrast, linear heterobifunctional linkers such as Azido-PEG10-acid offer only two reactive termini (azide and carboxylic acid) with no secondary amine functionality . This three-site reactivity enables sequential conjugation strategies: for example, azide click chemistry with an alkyne-modified ligand followed by NHS ester coupling to the secondary amine, preserving the carboxylic acid for final conjugation or surface immobilization.

Click chemistry bioconjugation heterobifunctional linker

Branched PEG PK Modulation: Extended Plasma Half-Life Through Increased Hydrodynamic Volume

Incorporation of PEG chains into PROTAC and ADC molecules modulates pharmacokinetic behavior by increasing overall molecular weight, thereby reducing renal filtration rate and prolonging plasma half-life [1]. Branched PEG architectures provide an additional PK advantage beyond linear PEG of equivalent molecular weight: the branched configuration increases effective hydrodynamic volume, further retarding renal clearance [2]. DAR8-ADCs with pendant-type branched PEG8 and PEG12 linkers demonstrated superior PK profiles compared to DAR8-ADCs with PEG4 linkers and DAR4-ADCs without PEG linkers [3]. N-(Azido-PEG10)-N-PEG10-acid, with its two PEG10 arms (MW 1039.2 g/mol) in branched configuration, provides both the molecular weight threshold associated with reduced renal filtration and the branched geometry that enhances hydrodynamic volume, extending circulation time for improved target tissue exposure.

Pharmacokinetics PEGylation drug delivery

N-(Azido-PEG10)-N-PEG10-acid Optimal Application Scenarios: Evidence-Based Procurement Guidance


PROTAC Linker Library Screening for Conformational Optimization

N-(Azido-PEG10)-N-PEG10-acid provides a PEG10-length branched linker that extends conformational space beyond commonly screened PEG4, PEG6, and PEG8 variants. Studies demonstrate that PROTAC degradation efficiency (DC50 and Dmax) depends critically on PEG linker length, with optimized linkers improving potency several-fold to over tenfold and achieving >90% Dmax [1]. The two PEG10 arms in branched configuration provide a spatial separation distance of approximately 40-50 Å, enabling exploration of ternary complex geometries inaccessible to shorter linear linkers. Systematic inclusion of this linker in PROTAC SAR campaigns ensures comprehensive length-space coverage, reducing the risk of missing optimal linker geometry that may be essential for productive E3 ligase-target protein ternary complex formation [2].

High-DAR Antibody-Drug Conjugate Development Requiring Aggregate Control

For DAR8-ADC development where high drug loading increases aggregation risk, N-(Azido-PEG10)-N-PEG10-acid provides branched PEG10 arms that exceed the PEG8 threshold associated with aggregate reduction and PK improvement. Empirical data from pendant-type PEG linker studies demonstrate that aggregate content decreases progressively as PEG chain length increases from PEG4 to PEG12, with PEG8 and PEG12 showing superior PK profiles and in vivo anti-tumor activity compared to shorter PEG linkers and non-PEG controls [1]. The branched architecture provides additional solubility enhancement (~5× higher than linear PEG of equivalent ethylene oxide content) [2], making this linker particularly suitable for conjugation of hydrophobic cytotoxic payloads where maintaining conjugate solubility is critical for formulation stability and reproducible bioactivity.

Three-Component Sequential Bioconjugation Requiring Orthogonal Reactive Sites

N-(Azido-PEG10)-N-PEG10-acid offers three distinct reactive sites—terminal azide, terminal carboxylic acid, and secondary amine—enabling sequential conjugation strategies beyond the capabilities of two-functional-group linear heterobifunctional linkers [1]. The azide participates in click chemistry (CuAAC or SPAAC) with alkyne/DBCO-modified ligands; the secondary amine reacts with NHS esters; and the carboxylic acid forms amide bonds with primary amines via EDC/HATU activation [2]. This three-site reactivity permits modular assembly: for example, click conjugation of an alkyne-modified targeting ligand, followed by NHS ester coupling of a fluorophore or biotin tag, with final carboxylic acid-mediated surface immobilization. Such sequential, chemoselective conjugation is essential for constructing multifunctional probes, imaging agents, and targeted delivery systems where linear linkers would necessitate separate synthetic intermediates.

In Vivo Bioconjugate Applications Requiring Extended Circulation Half-Life

For PROTACs, ADCs, or PEGylated proteins intended for in vivo evaluation, N-(Azido-PEG10)-N-PEG10-acid provides branched PEG architecture that increases hydrodynamic volume beyond linear PEG of equivalent molecular weight, retarding renal clearance and prolonging plasma half-life [1]. The molecular weight (1039.2 g/mol) exceeds the renal filtration threshold (~500-800 Da), while the branched configuration further enhances circulation time. Pendant-type PEG8 and PEG12 linkers in DAR8-ADCs demonstrated superior PK profiles and in vivo tolerability compared to shorter PEG4 linkers, with PEG12 showing no weight loss and higher tolerability in animal studies [2]. Procurement of this linker for constructs destined for in vivo pharmacological assessment ensures favorable PK properties that maximize target tissue exposure and minimize premature clearance, enabling more accurate efficacy evaluation.

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